molecular formula C35H40N2O8S B12027222 allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12027222
M. Wt: 648.8 g/mol
InChI Key: AYGJMLJELBPGDC-HYOGKJQXSA-N
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Description

Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

    Thiazole Core Formation: The thiazole core can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Pyrrole Moiety Introduction: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and butoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate: This compound itself.

    Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxamide: A similar compound with an amide group instead of a carboxylate.

    Allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C35H40N2O8S

Molecular Weight

648.8 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C35H40N2O8S/c1-7-9-18-43-25-13-10-23(11-14-25)30(38)28-29(24-12-15-26(27(20-24)42-6)44-19-16-21(3)4)37(33(40)31(28)39)35-36-22(5)32(46-35)34(41)45-17-8-2/h8,10-15,20-21,29,38H,2,7,9,16-19H2,1,3-6H3/b30-28-

InChI Key

AYGJMLJELBPGDC-HYOGKJQXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCCC(C)C)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCCC(C)C)OC)O

Origin of Product

United States

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